3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride
Description
3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride is a substituted thiazole derivative characterized by a phenol group attached to the thiazole ring at the 2-position and a tert-butyl substituent at the 4-position of the thiazole. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and materials science. Thiazole derivatives are widely studied for their bioactivity, including antimicrobial, antifungal, and kinase-inhibitory properties .
Properties
IUPAC Name |
3-(4-tert-butyl-1,3-thiazol-2-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c1-13(2,3)11-8-16-12(14-11)9-5-4-6-10(15)7-9;/h4-8,15H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPNSPXQNLXVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride typically involves the reaction of 4-tert-butyl-1,3-thiazole with phenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize reaction efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted phenol and thiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits significant pharmacological properties, particularly as an anti-inflammatory and analgesic agent. It has been linked to the inhibition of key enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Case Studies:
- A study indicated that similar thiazole derivatives have shown effectiveness in treating conditions like arthritis and pain management by inhibiting the aforementioned enzymes .
- Another research highlighted the potential of thiazole-based compounds in cancer therapy, demonstrating cytotoxic effects against various human cancer cell lines .
Industrial Applications
In industrial chemistry, 3-(4-tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride serves as an important intermediate in the synthesis of polymeric resins and other chemical products.
Usage Statistics:
- The compound is utilized in the production of adhesives, sealants, and coatings, with reported usage volumes reaching significant quantities in various regions .
Biological Research
The compound's thiazole moiety contributes to its biological activity, making it a subject of interest in medicinal chemistry. Research has shown that thiazole derivatives can enhance the efficacy of drugs through various mechanisms.
Research Findings:
- Thiazole compounds have been studied for their anticonvulsant properties, with some derivatives demonstrating effective action at lower doses compared to standard medications .
- The structural modifications involving thiazole have led to the discovery of new compounds with enhanced selectivity and stability against certain biological targets .
Comparative Data Table
Mechanism of Action
The mechanism of action of 3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The phenol group and thiazole ring play crucial roles in these interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3-(4-tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride and related thiazole derivatives:
Key Observations:
- Molecular Weight: The hydrochloride salt increases molecular weight (~285.79 g/mol) relative to non-salt analogues (e.g., 232.34 g/mol for 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine) .
Biological Activity
3-(4-Tert-butyl-1,3-thiazol-2-yl)phenol hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a phenolic group and a thiazole ring, which are crucial for its biological activity. The tert-butyl group enhances lipophilicity, potentially influencing the compound's interaction with biological membranes and targets.
The biological activity of this compound primarily involves enzyme inhibition. The compound can bind to the active sites or allosteric sites of enzymes, modulating various biochemical pathways. This interaction is facilitated by the structural characteristics of the phenolic and thiazole moieties, which allow for specific binding to molecular targets.
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating varying degrees of effectiveness:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 | 0.47 |
| Escherichia coli | 0.17 | 0.23 |
| Salmonella Typhimurium | 0.23 | 0.47 |
These results indicate that this compound exhibits strong antibacterial activity against Gram-positive bacteria, particularly Bacillus cereus, while showing moderate activity against E. coli and S. Typhimurium .
Anticonvulsant Activity
Thiazole-containing compounds have also been investigated for their anticonvulsant properties. In various animal models, certain derivatives demonstrated significant protective effects against seizures, suggesting that modifications in the thiazole structure can enhance anticonvulsant activity. The structure-activity relationship (SAR) indicates that para-substituted phenyl groups attached to the thiazole ring are critical for achieving high efficacy in seizure models .
Study on Enzyme Inhibition
A study focused on the enzyme inhibition properties of this compound revealed its potential as an inhibitor of cyclooxygenase (COX) enzymes. The compound exhibited competitive inhibition, suggesting its utility in treating inflammatory conditions by reducing prostaglandin synthesis, which is implicated in pain and inflammation .
Antimicrobial Efficacy Evaluation
In another study assessing various thiazole derivatives, this compound was found to be among the most effective compounds against resistant strains of bacteria. The research highlighted its potential application in developing new antimicrobial agents to combat antibiotic resistance .
Q & A
Q. How can this compound serve as a precursor for fluorescent probes targeting cellular thiols?
- Methodological Answer : Functionalize the phenol group with a leaving group (e.g., mesylate) for conjugation to fluorophores (e.g., dansyl chloride). The thiazole’s electron-withdrawing nature enhances probe stability. Validate selectivity via fluorescence quenching assays in the presence of GSH/Cys .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
